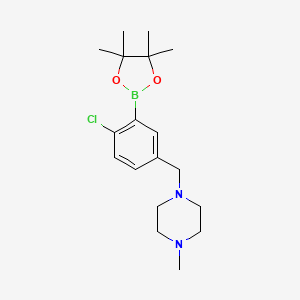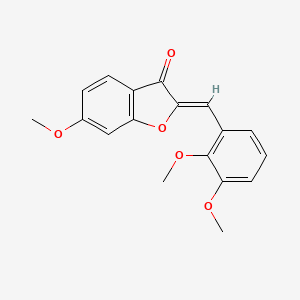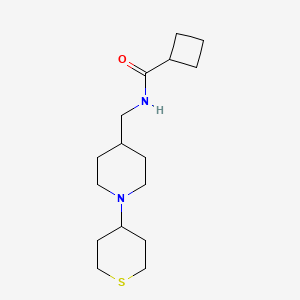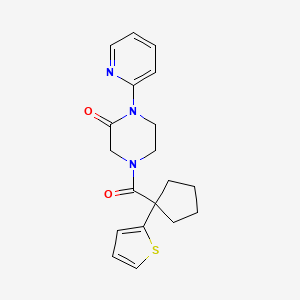
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Modes of Action of Pyridazinone Herbicides
- Pyridazinone compounds, including derivatives similar to the queried chemical, have been studied for their impact on photosynthesis and the Hill reaction in plants. These compounds, such as pyrazon, have been identified as inhibitors in these processes, contributing to their phytotoxicity (Hilton et al., 1969).
Synthesis of New Mannich Bases of Arylpyridazinones as Analgesic and Anti-inflammatory Agents
- A series of derivatives, including those similar to the queried chemical, were synthesized and examined for their analgesic and anti-inflammatory activities. Among these, specific compounds showed promising results in tests for pain relief and reducing inflammation without causing gastric ulcerogenic effects, indicating potential therapeutic applications (Gökçe et al., 2005).
Novel Syntheses of Derivatives Involving Pyridazine and Triazine
- Research has been conducted on the synthesis of various derivatives involving pyridazine and triazine, similar to the queried chemical. These studies focus on the structural formation and potential applications of these compounds in different fields, such as pharmaceuticals (El-Gaby et al., 2003).
Synthesis and Analgesic and Antiinflammatory Activity of Methyl 6‐Substituted‐3(2H)‐pyridazinone‐2‐ylacetate Derivatives
- Another study explored the synthesis of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives, which have shown significant analgesic and anti-inflammatory activities in tests, suggesting their potential use in medical treatments (Şahina et al., 2004).
Design and Synthesis of Anticonvulsant Agents
- Research into the design and synthesis of compounds similar to the queried chemical has shown potential in the development of anticonvulsant agents. These studies provide insights into the structure-activity relationships crucial for developing effective drugs in this category (Malik & Khan, 2014).
Synthesis and Biological Activity of Triazole Analogues of Piperazine
- A study on the synthesis of novel triazole analogues of piperazine, which are structurally related to the queried compound, demonstrated significant antibacterial activity against human pathogenic bacteria. This indicates their potential application in developing new antibacterial agents (Nagaraj et al., 2018).
Antimycobacterial Activity of Synthesized Fluorinated Benzothiazolo Imidazole Compounds
- The synthesis of fluorinated benzothiazolo imidazole compounds, which share structural similarities with the queried chemical, exhibited promising antimicrobial activity. This research suggests their potential use in developing treatments for infections (Sathe et al., 2011).
Structural and Electronic Properties of Anticonvulsant Drugs
- Investigations into the structural and electronic properties of anticonvulsant drugs, including compounds similar to the queried chemical, provide valuable information for understanding their mechanisms of action and optimizing their efficacy (Georges et al., 1989).
Future Directions
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN7O/c18-12-2-1-3-13(19)16(12)17(27)25-8-6-24(7-9-25)14-4-5-15(23-22-14)26-11-20-10-21-26/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXIXGNPTYWOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2738207.png)
![Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride](/img/structure/B2738210.png)

![N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2738214.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2738216.png)
![2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B2738217.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738221.png)

![N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2738223.png)